molecular formula C11H14O3 B2817673 5-cyclohexylfuran-2-carboxylic acid CAS No. 14174-52-8

5-cyclohexylfuran-2-carboxylic acid

Cat. No.: B2817673
CAS No.: 14174-52-8
M. Wt: 194.23
InChI Key: UYJHUGZRZHCGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-2-Furancarboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by a furan ring substituted with a cyclohexyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-Furancarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 5-cyclohexyl-2-furancarboxaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-Cyclohexyl-2-Furancarboxylic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized catalytic systems to ensure high yield and purity of the final product. The choice of raw materials and reaction conditions is crucial to minimize by-products and enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-Furancarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

5-Cyclohexyl-2-Furancarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-Furancarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.

    Furfural: A simpler furan derivative with an aldehyde group.

Uniqueness

5-Cyclohexyl-2-Furancarboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-cyclohexylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJHUGZRZHCGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.